1-(4-Chloro-2-methylphenyl)-3-(3-hydroxypropyl)thiourea 1-(4-Chloro-2-methylphenyl)-3-(3-hydroxypropyl)thiourea
Brand Name: Vulcanchem
CAS No.: 433253-63-5
VCID: VC9892524
InChI: InChI=1S/C11H15ClN2OS/c1-8-7-9(12)3-4-10(8)14-11(16)13-5-2-6-15/h3-4,7,15H,2,5-6H2,1H3,(H2,13,14,16)
SMILES: CC1=C(C=CC(=C1)Cl)NC(=S)NCCCO
Molecular Formula: C11H15ClN2OS
Molecular Weight: 258.77 g/mol

1-(4-Chloro-2-methylphenyl)-3-(3-hydroxypropyl)thiourea

CAS No.: 433253-63-5

Cat. No.: VC9892524

Molecular Formula: C11H15ClN2OS

Molecular Weight: 258.77 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chloro-2-methylphenyl)-3-(3-hydroxypropyl)thiourea - 433253-63-5

Specification

CAS No. 433253-63-5
Molecular Formula C11H15ClN2OS
Molecular Weight 258.77 g/mol
IUPAC Name 1-(4-chloro-2-methylphenyl)-3-(3-hydroxypropyl)thiourea
Standard InChI InChI=1S/C11H15ClN2OS/c1-8-7-9(12)3-4-10(8)14-11(16)13-5-2-6-15/h3-4,7,15H,2,5-6H2,1H3,(H2,13,14,16)
Standard InChI Key FEKGZNMXUDREIW-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)NC(=S)NCCCO
Canonical SMILES CC1=C(C=CC(=C1)Cl)NC(=S)NCCCO

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 1-(4-Chloro-2-methylphenyl)-3-(3-hydroxypropyl)thiourea is C₁₁H₁₅ClN₂OS, derived from its phenyl, thiourea, and hydroxypropyl moieties. Its molecular weight is 274.77 g/mol, calculated based on atomic masses of constituent elements .

Structural Characterization

The compound features:

  • A 4-chloro-2-methylphenyl group attached to the thiourea nitrogen.

  • A 3-hydroxypropyl chain connected to the second thiourea nitrogen.

  • A thiocarbonyl (C=S) group central to the thiourea scaffold.

The presence of the hydroxypropyl group introduces polarity, influencing solubility and reactivity. The chloro and methyl substituents on the phenyl ring enhance steric and electronic effects, potentially affecting binding interactions in biological systems .

Synthesis and Reactivity

Synthetic Pathways

While no explicit protocol for this compound is documented, analogous thioureas are synthesized via:

  • Reaction of Isothiocyanates with Amines:

    • 4-Chloro-2-methylphenyl isothiocyanate reacts with 3-hydroxypropylamine in polar solvents (e.g., ethanol or acetonitrile) to yield the thiourea .

    • Equation:

      R-N=C=S+H2N-(CH2)3OHR-NH-C(=S)-NH-(CH2)3OH\text{R-N=C=S} + \text{H}_2\text{N-(CH}_2\text{)}_3\text{OH} \rightarrow \text{R-NH-C(=S)-NH-(CH}_2\text{)}_3\text{OH}

      where R=4-Cl-2-Me-C6H3R = 4\text{-Cl-2-Me-C}_6\text{H}_3 .

  • Thiourea Formation from Thiocyanate Salts:

    • Substituted phenylthiocyanate intermediates may undergo nucleophilic attack by hydroxypropylamine under acidic conditions .

Key Reaction Conditions

  • Solvents: Ethanol, acetonitrile, or dimethylformamide (DMF) .

  • Catalysts: Lewis acids (e.g., ZnCl₂) or protic acids (e.g., HCl) to accelerate amine-isothiocyanate coupling .

  • Temperature: Typically 0–60°C to balance reaction rate and byproduct formation .

Physicochemical Properties

Spectral Data (Inferred from Analogs)

  • IR Spectroscopy:

    • Strong absorption near 1250–1350 cm⁻¹ (C=S stretch).

    • Broad peak at 3200–3400 cm⁻¹ (O-H and N-H stretches) .

  • NMR Spectroscopy:

    • 1H^1\text{H}: δ 6.8–7.4 ppm (aromatic protons), δ 1.8–2.2 ppm (methyl group), δ **3.4–3.8 ppm$$ (hydroxypropyl CH₂ groups) .

    • 13C^{13}\text{C}: δ 180–185 ppm (thiocarbonyl carbon) .

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO) and alcohols; low in water .

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to the thiourea moiety .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop scalable routes with higher yields and fewer byproducts.

  • Biological Screening: Evaluate anticancer, antifungal, and antiviral activity in vitro.

  • Computational Modeling: Predict binding affinities for target enzymes using molecular docking .

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